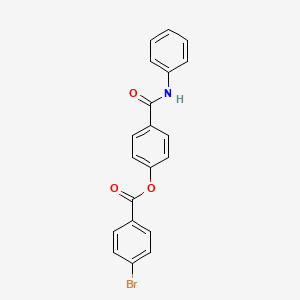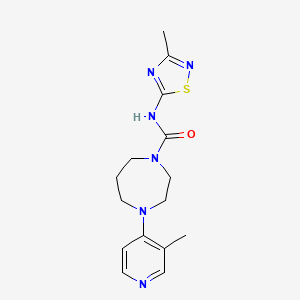
4-(anilinocarbonyl)phenyl 4-bromobenzoate
Vue d'ensemble
Description
4-(anilinocarbonyl)phenyl 4-bromobenzoate, commonly known as ABCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of benzamide derivative that has been synthesized using different methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of ABCB is not fully understood, but it is believed to act through the inhibition of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. ABCB has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is believed to be due to its ability to interfere with the cell cycle.
Biochemical and Physiological Effects:
ABCB has been found to exhibit various biochemical and physiological effects in different studies. In vitro studies have shown that ABCB can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to inhibit acetylcholinesterase activity in the brain, which can lead to an increase in the levels of acetylcholine. In addition, ABCB has been shown to exhibit antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ABCB in lab experiments is its high purity and good yields obtained through various synthesis methods. This makes it a suitable reagent for various organic synthesis and material science applications. However, one limitation of using ABCB is its potential toxicity, which requires careful handling and disposal. In addition, the mechanism of action of ABCB is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of ABCB. One potential direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, due to its ability to increase the levels of acetylcholine in the brain. Another direction is to investigate the use of ABCB as a building block in the synthesis of new materials with unique properties. Furthermore, the mechanism of action of ABCB needs to be further elucidated to fully understand its potential applications in different fields.
Applications De Recherche Scientifique
ABCB has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ABCB has been found to exhibit anticancer activity against different types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In material science, ABCB has been used as a building block in the synthesis of various polymers and liquid crystals. In organic synthesis, ABCB has been used as a reagent in the synthesis of various compounds.
Propriétés
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c21-16-10-6-15(7-11-16)20(24)25-18-12-8-14(9-13-18)19(23)22-17-4-2-1-3-5-17/h1-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTLSDASTZILSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Phenylcarbamoyl)phenyl] 4-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4137665.png)

![ethyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4137676.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4137681.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4137689.png)
![N-[4-(dimethylamino)benzyl]-1-pentyl-1H-benzimidazol-2-amine](/img/structure/B4137694.png)
![N-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]-N-(3-thienylmethyl)acetamide](/img/structure/B4137701.png)
![4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137712.png)
![7-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4137720.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B4137725.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B4137729.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4137735.png)

![1-(3-fluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4137759.png)